5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
説明
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic scaffold comprising a pyrazole fused with a quinoline nucleus and a [1,4]dioxino ring system. Its molecular formula is C₃₁H₂₇N₃O₂ (inferred from structural analogs in and ), with an average mass of ~485.58 g/mol. Key structural features include:
- A 3,4-dimethylphenyl group at position 2.
- A benzyl substituent at position 3.
- A partially saturated [1,4]dioxino[2,3-g] ring system.
Pyrazolo[4,3-c]quinolines are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and enzyme-inhibitory activities .
特性
IUPAC Name |
17-benzyl-14-(3,4-dimethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-17-8-9-20(12-18(17)2)26-22-16-30(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOXBPXJLMKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 4-fluorobenzyl analog () exhibits improved metabolic stability compared to the target compound due to fluorine’s electronegativity and resistance to oxidative degradation . Amino-substituted derivatives (e.g., compound 2i in ) show enhanced anti-inflammatory activity (IC₅₀ < 1 µM) but require structural optimization to reduce cytotoxicity .
Ring System Modifications: Pyrazolo[3,4-b]quinolines () demonstrate weaker anticancer activity than pyrazolo[4,3-c] analogs, likely due to differences in ring conformation and steric hindrance . The addition of a dithiolo ring () shifts applications toward material science, highlighting the versatility of the core scaffold .
Synthetic Routes: The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones (analogous to ), whereas pyrazolo[3,4-b]quinolines () are synthesized via a three-step dimedone-based protocol . C-C bond cleavage during cyclization () is a critical challenge in pyrazolo[4,3-c]quinoline synthesis, requiring precise reaction control .
Therapeutic Potential: The target compound’s benzyl and dimethylphenyl groups may enhance binding to hydrophobic pockets in inflammatory or oncogenic targets (e.g., COX-2 or iNOS), as seen in related derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
